2-Isopropoxy-3,5-dimethylbenzaldehyde

Description

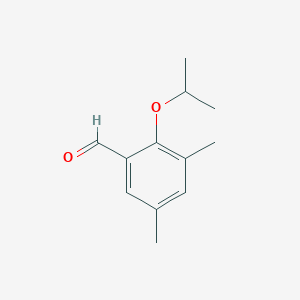

2-Isopropoxy-3,5-dimethylbenzaldehyde (CAS RN 38998-17-3) is an aromatic aldehyde featuring an isopropoxy group at the 2-position and methyl substituents at the 3- and 5-positions of the benzene ring. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. The compound is commercially available at purities exceeding 97.0% (HPLC grade) and is stored under cold conditions (0–6°C), suggesting thermal instability or sensitivity to degradation at ambient temperatures . This compound is likely utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or fragrances, where its aldehyde group serves as a reactive site for further functionalization.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

3,5-dimethyl-2-propan-2-yloxybenzaldehyde |

InChI |

InChI=1S/C12H16O2/c1-8(2)14-12-10(4)5-9(3)6-11(12)7-13/h5-8H,1-4H3 |

InChI Key |

NYZHFZDCJDVTTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)OC(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- The hydroxy group in 4-Hydroxy-3,5-dimethoxybenzaldehyde and 2-Hydroxy-3,5-dimethylbenzaldehyde enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the ether-containing target compound .

- Thermal Stability : The cold storage requirement for this compound suggests greater lability than its analogs, possibly due to aldehyde oxidation susceptibility or decomposition pathways unique to the isopropoxy substituent .

Commercial Availability and Cost

- Pricing: The target compound is priced at ¥24,500 per 5g (¥4,900/g), significantly higher than 4-Methoxy-2,5-dimethylbenzaldehyde (¥44,500 per 25g or ¥1,780/g) .

- Purity : 4-Hydroxy-3,5-dimethoxybenzaldehyde is available at ≥98% purity, slightly higher than the target compound’s >97.0%, indicating differences in purification methodologies .

Research Findings and Practical Implications

- Stability Studies : The cold storage requirement for this compound implies instability under standard laboratory conditions, necessitating careful handling in synthetic workflows. In contrast, 2-Hydroxy-3,5-dimethylbenzaldehyde’s liquid state and ambient stability make it more convenient for routine use .

- Applications in Fragrance Chemistry : 2-Hydroxy-3,5-dimethylbenzaldehyde’s "sweet, floral odor" highlights its utility in perfumery, whereas the target compound’s odor profile remains uncharacterized but may differ due to the isopropoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.